molecular formula C21H23NO5 B4166043 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4166043
M. Wt: 369.4 g/mol
InChI Key: HPYTXTHHJNJPPC-UHFFFAOYSA-N
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Description

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, an oxoethyl group, and an indolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2,5-dimethoxyphenyl intermediate through a series of reactions involving methoxylation and subsequent functional group transformations.

    Coupling with Oxoethyl Group: The dimethoxyphenyl intermediate is then coupled with an oxoethyl group under specific reaction conditions, often involving the use of catalysts and controlled temperatures.

    Cyclization to Form Indolone Core: The final step involves the cyclization of the intermediate to form the indolone core, which is facilitated by the presence of a base and appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[2-(2,5-Dimethoxyphenyl)ethylamino]-3-oxopropyl]benzoic acid
  • Ethyl {3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Uniqueness

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is unique due to its specific structural features, such as the combination of a dimethoxyphenyl group and an indolone core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-13(2)22-17-8-6-5-7-16(17)21(25,20(22)24)12-18(23)15-11-14(26-3)9-10-19(15)27-4/h5-11,13,25H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYTXTHHJNJPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=CC(=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
Reactant of Route 6
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

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